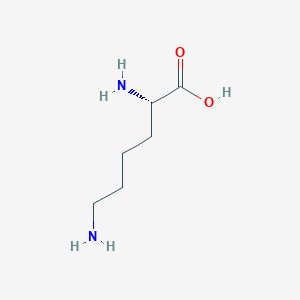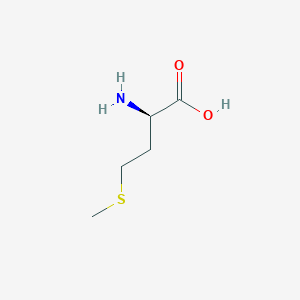
D-ロイシン
概要
説明
D-ロイシン: は、分岐鎖アミノ酸である必須アミノ酸ロイシンのエナンチオマーです。ロイシンの2つの立体異性体の1つであり、もう1つはL-ロイシンです。D-ロイシンは、L-ロイシンほど自然界では一般的ではありませんが、生化学、医学、産業など、さまざまな分野で重要な用途があります。タンパク質合成と代謝機能における役割で知られています。
科学的研究の応用
Chemistry:
Synthesis of Peptide Antibiotics: D-Leucine is used as an intermediate in the synthesis of peptide antibiotics.
Chiral Catalysts: It is employed in the synthesis of chiral catalysts for asymmetric synthesis.
Biology:
Protein Synthesis: D-Leucine plays a role in the regulation of protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.
Metabolic Studies: It is used in studies related to amino acid metabolism and energy homeostasis.
Medicine:
Therapeutic Agent: D-Leucine has potential therapeutic applications in the treatment of metabolic disorders and muscle wasting conditions.
Nutritional Supplements: It is used in dietary supplements to enhance muscle growth and repair.
Industry:
Food Additive: D-Leucine is used as a flavor enhancer in the food industry.
Pharmaceuticals: It is used in the formulation of various pharmaceutical products.
作用機序
D-ロイシンは、主にメカニズム的標的ラパマイシン(mTOR)シグナル伝達経路の活性化を通じて効果を発揮します。この経路は、タンパク質合成と細胞の成長にとって重要です。 D-ロイシンは特定の受容体に結合し、mTORC1を活性化し、タンパク質合成の増加とタンパク質分解の抑制につながります . さらに、D-ロイシンは、グルコースの取り込み、ミトコンドリアの生合成、脂肪酸の酸化を促進することにより、エネルギー代謝を促進します .
類似の化合物との比較
類似の化合物:
L-ロイシン: タンパク質合成と代謝機能に不可欠なロイシンの最も一般的な形態。
D-イソロイシン: 類似の特性を持つ別の分岐鎖アミノ酸ですが、代謝経路が異なります。
D-バリン: 異なる生物活性と用途を持つ分岐鎖アミノ酸。
比較:
ユニークさ: D-ロイシンは、L-異性体よりもmTORシグナル伝達経路をより効果的に活性化できる点がユニークです.
代謝経路: L-ロイシンは主にタンパク質合成と筋肉代謝に関与していますが、D-ロイシンは代謝研究と治療用途でさらに役割を果たします.
D-ロイシンのユニークな特性と用途は、さまざまな科学分野や産業分野で貴重な化合物となっています。重要なシグナル伝達経路を活性化し、重要な生物活性化合物の合成における役割は、研究開発における重要性を示しています。
生化学分析
Biochemical Properties
D-Leucine interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the modulation of skeletal muscle metabolism and the regulation of energy balance . The interaction of D-Leucine with these biomolecules is essential for its function in biochemical reactions .
Cellular Effects
D-Leucine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays an important role in growth, development, and biotic stress responses in higher plants .
Molecular Mechanism
At the molecular level, D-Leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the mechanism of action of D-Leucine .
Temporal Effects in Laboratory Settings
Over time, the effects of D-Leucine can change in laboratory settings. This includes information on D-Leucine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Leucine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
D-Leucine is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-Leucine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of D-Leucine affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .
準備方法
合成経路と反応条件:
化学合成: D-ロイシンは、D-アミノ酸脱水素酵素を用いた2-オキソ酸のエナンチオ選択的アミノ化によって合成できます。
フローナノ沈殿法: この方法は、スプレー乾燥製剤用のサイズ制御されたD-ロイシンナノ粒子のフラッシュナノ沈殿を伴います。
工業生産方法:
発酵: D-ロイシンの工業生産は、D-ロイシンを過剰生産する遺伝子組み換え微生物を用いた微生物発酵によって達成できます。
酵素合成: D-アミノ酸脱水素酵素とグルコース脱水素酵素を用いた、NADPH再生のための酵素的方法も、D-ロイシンの大規模生産に使用されています.
化学反応の分析
反応の種類:
酸化: D-ロイシンは、特に強い酸化剤の存在下で酸化反応を起こす可能性があります。
還元: D-ロイシンの還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
置換: D-ロイシンは、特にアミノ基またはカルボキシル基で置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主な生成物:
酸化生成物: ケト酸、アルデヒド。
還元生成物: アミノアルコール。
置換生成物: N-アルキル化またはN-アシル化誘導体。
科学研究の応用
化学:
ペプチド系抗生物質の合成: D-ロイシンは、ペプチド系抗生物質の合成における中間体として使用されます.
キラル触媒: キラル触媒の合成における不斉合成に使用されます。
生物学:
タンパク質合成: D-ロイシンは、メカニズム的標的ラパマイシン(mTOR)シグナル伝達経路の活性化を通じて、タンパク質合成の調節に関与しています.
代謝研究: アミノ酸代謝とエネルギー恒常性に関する研究に使用されています。
医学:
治療薬: D-ロイシンは、代謝性疾患や筋肉の消耗状態の治療における可能性のある治療用途があります.
栄養補助食品: 筋肉の成長と修復を促進するために、栄養補助食品に使用されています。
産業:
食品添加物: D-ロイシンは、食品業界で香味増強剤として使用されています。
医薬品: さまざまな医薬品の製剤に使用されています。
類似化合物との比較
L-Leucine: The most common form of leucine, essential for protein synthesis and metabolic functions.
D-Isoleucine: Another branched-chain amino acid with similar properties but different metabolic pathways.
D-Valine: A branched-chain amino acid with distinct bioactivities and applications.
Comparison:
Uniqueness: D-Leucine is unique in its ability to activate the mTOR signaling pathway more effectively than its L-isomer.
Metabolic Pathways: While L-leucine is primarily involved in protein synthesis and muscle metabolism, D-leucine has additional roles in metabolic studies and therapeutic applications.
D-Leucine’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its ability to activate key signaling pathways and its role in the synthesis of important bioactive compounds highlight its significance in research and development.
特性
IUPAC Name |
(2R)-2-amino-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046347 | |
| Record name | (2R)-2-Amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.5 mg/mL | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-38-1 | |
| Record name | D-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Leucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Leucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R)-2-Amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 288 °C | |
| Record name | D-Leucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Leucine on myofibrillar proteolysis in chick skeletal muscles?
A3: D-Leucine is more effective than L-Leucine in suppressing myofibrillar proteolysis in chick skeletal muscles. [] It achieves this by decreasing the expression of proteolytic-related genes such as ubiquitin, proteasome, m-calpain, and cathepsin B. [] D-Leucine's conversion to alpha-ketoisocaproate (KIC) might contribute to its enhanced effect. []
Q2: How does Candida albicans utilize D-Leucine?
A5: Candida albicans utilizes D-Leucine as a nutrient source through the action of the Ifg3 enzyme. [] This utilization seems to be dependent on the growth morphotype, with biofilm cells showing reduced ability to metabolize D-Leucine. []
Q3: What is the role of D-Amino Acid Oxidase (DAO) in D-Leucine metabolism?
A6: Renal DAO is crucial for the chiral inversion of D-Leucine. [] Studies in mutant mice lacking DAO activity (ddY/DAO(-)) showed that these mice were unable to convert D-[(2)H(7)]Leucine to α-[(2)H(7)]Ketoisocaproic acid ([(2)H(7)]KIC) and L-[(2)H(7)]Leucine, unlike normal mice (ddY/DAO(+)). [] Reduced renal mass also led to slower D-Leucine elimination and lower conversion to KIC, highlighting the kidney's primary role in this process. []
Q4: What is the molecular formula and weight of D-Leucine?
A4: The molecular formula of D-Leucine is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q5: Are there spectroscopic techniques to differentiate D-Leucine from L-Leucine?
A8: Yes, Raman spectroscopy can differentiate between inclusion complexes of N-benzoyl-D-Leucine and N-benzoyl-L-Leucine with β-Cyclodextrin. [] The observed frequency shifts and intensity changes in specific Raman bands upon complex formation differ between the two enantiomers, highlighting the chiral recognition ability of this technique. []
Q6: Can D-Leucine be formulated into nanoparticles for drug delivery?
A9: Yes, D-Leucine nanoparticles can be prepared using a flow-based flash nanoprecipitation technique. [] These nanoparticles show potential as glidants in dry powder inhaler formulations, improving the aerodynamic properties of drugs like budesonside without altering their morphology. []
Q7: How are D-Leucine and related compounds analyzed in biological samples?
A10: A sensitive method for measuring trace amounts of D-Proline, another D-amino acid, in biological samples involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, followed by analysis using a column-switching HPLC system equipped with micro-ODS and chiral columns. [] This approach allows for accurate determination of D-Proline levels in various brain regions and sera. []
Q8: How is the enantiomeric purity of D-Leucine assessed in fermented soy beans?
A11: HPLC coupled with UV detection, following derivatization with N-benzoyl chloride, is used to determine the enantiomeric composition and concentration of amino acids, including Leucine, in fermented soy beans. [] This method helps evaluate the levels of both D- and L-enantiomers in food samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















